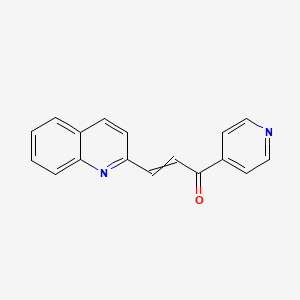

1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one

Descripción

1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one (PFK15) is a small-molecule inhibitor of phosphofructokinase-2/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulatory enzyme in glycolysis. PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F2,6BP), a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), which drives glycolytic flux . PFK15 is a derivative of 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one (3PO), synthesized to enhance potency and selectivity for PFKFB3 . Structurally, PFK15 replaces one pyridinyl group in 3PO with a quinolinyl moiety, improving binding affinity to PFKFB3 .

PFK15 exhibits anti-tumor activity by suppressing glycolysis, reducing glucose uptake, lactate production, and ATP levels in cancer cells . Preclinical studies demonstrate its efficacy in head and neck squamous cell carcinoma (HNSCC), hepatocellular carcinoma (HCC), and gastric cancer models . It also induces apoptosis, G2/M cell cycle arrest, and DNA damage .

Propiedades

IUPAC Name |

1-pyridin-4-yl-3-quinolin-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O/c20-17(14-9-11-18-12-10-14)8-7-15-6-5-13-3-1-2-4-16(13)19-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJUKZPBUMCSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Molecular Architecture

1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one (C₁₇H₁₂N₂O) features a conjugated enone system bridging pyridine and quinoline heterocycles (Figure 1). The E-configured α,β-unsaturated ketone is critical for its biological activity, enabling interactions with PFKFB3’s ATP-binding pocket.

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₂N₂O | |

| Molecular Weight | 260.29 g/mol | |

| SMILES | C1=CC=C2C(=C1)C=CC(=N2)C=CC(=O)C3=CC=NC=C3 | |

| InChIKey | UJJUKZPBUMCSJZ-UHFFFAOYSA-N |

Synthetic Preparation Methods

The synthesis of this compound involves a multi-step sequence optimized for yield and scalability. The most well-documented route, reported by Synthesis of Glycolysis Inhibitor PFK15 and Its Synergistic Action (2022), proceeds via four stages.

Stepwise Synthesis Protocol

Step 1: Bromination of 4-Acetylpyridine

4-Acetylpyridine (1) undergoes bromination using bromine (Br₂) in a hydrobromic acid/acetic acid (HBr/HOAc, 1:3) mixture at room temperature. This yields 2-bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide (2) as a crystalline solid in 94% yield.

Step 2: Phosphonium Salt Formation

The brominated intermediate (2) reacts with triphenylphosphine (PPh₃) and triethylamine (Et₃N) in tetrahydrofuran (THF) under reflux. This produces the phosphonium salt (3) in 83% yield, critical for subsequent Wittig reaction.

Step 3: Ylide Generation

Treatment of (3) with sodium hydroxide (NaOH) in a methanol/water (MeOH/H₂O) mixture at room temperature liberates the ylide (4), isolated in 60% yield after purification.

Step 4: Aldol Condensation

The ylide (4) reacts with 2-quinolinecarboxaldehyde (5) in refluxing toluene, forming this compound (6) via a Wittig-Horner reaction. This final step achieves a 78% yield, culminating in an overall yield of 36.5% over four steps.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Br₂, HBr/HOAc (1:3), rt, 24 h | 2 | 94% |

| 2 | PPh₃, Et₃N, THF, reflux, 12 h | 3 | 83% |

| 3 | NaOH, MeOH/H₂O, rt, 12 h | 4 | 60% |

| 4 | 2-Quinolinecarboxaldehyde, toluene, reflux, 24 h | 6 | 78% |

Characterization and Analytical Validation

Spectroscopic Data

- ¹H NMR (600 MHz, DMSO-d₆) : δ 8.92 (d, J = 4.8 Hz, 1H, quinoline-H), 8.55 (d, J = 5.4 Hz, 2H, pyridine-H), 8.20–7.50 (m, 8H, aromatic-H), 7.32 (d, J = 15.6 Hz, 1H, CH=), 6.89 (d, J = 15.6 Hz, 1H, CH=).

- ¹³C NMR (150 MHz, DMSO-d₆) : δ 187.2 (C=O), 153.1–117.8 (aromatic-C), 145.6 (CH=), 123.4 (CH=).

- IR (ATR) : 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=C aromatic), 1510 cm⁻¹ (C=N).

- LC-MS (ESI+) : m/z 261.1 [M+H]⁺.

Purity and Stability

Commercial batches (e.g., R&D Systems) report ≥99% purity via HPLC, with stability confirmed under inert atmospheres at -20°C.

Comparative Analysis with Related Inhibitors

PFK15 vs. 3PO

Unlike 3PO (3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one), PFK15’s quinoline moiety enhances PFKFB3 selectivity and solubility. PFK15 exhibits an IC₅₀ of 207 nM for PFKFB3, compared to 3PO’s ~25 µM, making it 120-fold more potent.

Table 3: Inhibitor Efficacy Comparison

| Compound | IC₅₀ (PFKFB3) | Solubility (H₂O) | Selectivity (Kinase Panel) |

|---|---|---|---|

| PFK15 | 207 nM | Moderate | >100-fold over 96 kinases |

| 3PO | 25 µM | Poor | Non-selective |

Applications in Biomedical Research

Antiangiogenic Activity

PFK15 suppresses endothelial cell proliferation (HUVEC IC₅₀ = 0.5 µM) and migration by inhibiting glucose uptake. Synergy with sunitinib (a multikinase inhibitor) enhances antiangiogenic effects, reducing viable HUVEC populations to 12% at combinatorial doses.

Análisis De Reacciones Químicas

Nucleophilic Additions

The enone system undergoes Michael additions with nucleophiles (e.g., amines, thiols) at the β-carbon (C3). For example:

-

Reaction with hydrazine : Forms hydrazone derivatives under mild conditions3.

Reduction Reactions

-

Hydrogenation : Catalytic hydrogenation (H₂, PtO₂) reduces the C2–C3 double bond, yielding the saturated ketone3:

-

Selective ketone reduction : LiAlH₄ reduces the carbonyl to a secondary alcohol4:

Electrophilic Substitution on Aromatic Rings

The quinolinyl and pyridinyl rings participate in electrophilic substitutions, though the electron-withdrawing enone group directs reactivity to specific positions:

| Reaction Type | Reagents/Conditions | Position Modified | Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Quinolinyl C5/C8 | Nitro-PFK153 |

| Sulfonation | SO₃/H₂SO₄, 100°C | Pyridinyl C3 | Sulfonated derivative3 |

Cyclization and Heterocycle Formation

PFK15 undergoes cyclization under acidic or radical conditions:

-

Acid-mediated cyclization : Forms fused pyrano-quinoline derivatives via intramolecular attack of the quinolinyl nitrogen on the ketone3:

-

Radical cyclization (TBTH/AIBN): Generates benzothiopyrano-quinoline scaffolds3.

Oxidation and Degradation Pathways

-

Ozonolysis : Cleaves the double bond to yield pyridinyl and quinolinyl carboxylic acids4.

-

Strong oxidants (e.g., KMnO₄): Oxidize the ketone to a carboxylic acid4:

Substitution Reactions

-

Halogenation : Bromine (Br₂) adds across the double bond in CH₂Cl₂ at 0°C, forming a dibromide adduct3:

Table of Documented Reactions

Mechanistic Insights

Aplicaciones Científicas De Investigación

Scientific Research Applications of 1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one

This compound, also known as PFK15, is a chemical compound with applications in cell biology and cancer research . Research indicates its potential use as an inhibitor in various cancer cell lines .

Effects on Cancer Cells

PFK15 has been investigated for its effects on cancer cells, particularly in combination with other inhibitors . Studies show that PFK15, along with 1-(3-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one (PQP), can impact glucose concentration and pH levels in bladder cancer cells .

Impact on Glucose Uptake and Glycolysis

- Experiments with T24 and UM-UC-3 bladder cancer cells demonstrated that when these cells were incubated with PQP alone or with sodium oxamate alone, glucose uptake diminished. The effect was amplified when PQP and sodium oxamate were combined .

- The reduction in glucose uptake corresponded with decreased glycolysis and acidification of the medium, as indicated by changes in the absorbance of phenol red at 560 nm .

Influence on Cancer Cell Growth

- The effects of PQP and oxamate on cell growth were tested on two colonic cancer cell lines (Caco-2 and HT29) and three bladder cancer cell lines (HT117, T24, and UM-UC-3). The combination treatment showed a tendency to inhibit growth more effectively .

- In one study, PFK15 was tested alongside PQP on Caco-2 and HT29 colon cancer cell lines. The results indicated that combining these compounds could influence the growth of colon cancer cells .

PFK15 as an Inhibitor

Mecanismo De Acción

The mechanism of action of 1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one is not well-documented. similar compounds often interact with biological targets such as enzymes or receptors. The compound’s structure suggests it could inhibit specific enzymes or bind to receptors, thereby modulating biological pathways.

Comparación Con Compuestos Similares

Mechanistic Differences :

- PFK15: Exhibits superior pharmacokinetics, suppresses F2,6BP levels in xenografts, and induces apoptosis in transformed cells .

Comparison with Other PFKFB3 Inhibitors

PFK158 : A clinical-stage PFKFB3 inhibitor with oral bioavailability. While PFK15 and PFK158 both target PFKFB3, PFK158 shows prolonged metabolic stability, making it more suitable for chronic administration .

Structural Analogs with Divergent Targets

Indolyl-Pyridinyl-Propenones: Compounds like 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one target PIKFYVE kinase, inducing methuosis (vacuole-mediated cell death) instead of glycolysis inhibition . This highlights how minor structural changes can shift biological targets and mechanisms.

Research Findings and Clinical Relevance

Preclinical Efficacy

- HNSCC: PFK15 reduces tumor growth and metastasis by 60–70% in xenograft models, outperforming 3PO .

- HCC : PFK15 inhibits proliferation (IC₅₀ ≈ 5 μM) and enhances cisplatin sensitivity by impairing DNA repair .

- Broad-Spectrum Activity: Suppresses glucose metabolism in tongue carcinoma, gastric cancer, and Lewis lung carcinoma models .

Mechanistic Insights

- Apoptosis Induction : PFK15 activates caspase-3/7 and reduces Bcl-2 expression in transformed cells .

- Metabolic Reprogramming : Lowers ¹⁸F-FDG uptake in tumors, confirming glycolysis blockade .

Clinical Progress

PFK15's phase I trial (NCT02044861) evaluates safety in advanced solid tumors, with preliminary data showing manageable toxicity and metabolic modulation .

Actividad Biológica

1-(4-Pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, also known as PFK15, is a small molecule primarily recognized for its role as a selective inhibitor of the enzyme PFKFB3. This compound has garnered attention due to its potential therapeutic applications in cancer treatment, particularly by targeting metabolic pathways that are often dysregulated in tumor cells.

- Chemical Name : this compound

- Molecular Formula : CHNO

- Purity : ≥99%

PFK15 functions by inhibiting PFKFB3, an enzyme that regulates glycolysis and is often overexpressed in various cancers. By suppressing PFKFB3 activity, PFK15 reduces glucose uptake and induces apoptosis in cancer cells. This mechanism is particularly relevant as cancer cells typically rely on enhanced glycolytic metabolism for survival and proliferation in hypoxic conditions.

In Vitro Studies

Research indicates that PFK15 exhibits significant biological activity against several cancer cell lines:

- Lung Adenocarcinoma and T Cell Leukemia :

- Bladder Cancer Cells :

- Colonic Cancer Cells :

In Vivo Studies

In xenograft models, PFK15 has demonstrated efficacy in reducing tumor growth and metastasis. For instance, it inhibited the growth of Lewis lung carcinoma cell xenografts in mice, supporting its potential application in therapeutic settings .

Case Studies

Research Findings

Recent studies have highlighted the importance of the structural features of chalcones like PFK15. The presence of electron-donating groups has been linked to enhanced anticancer activity through various mechanisms such as apoptosis induction via mitochondrial pathways and inhibition of drug-metabolizing enzymes .

Key Findings:

- Cell Cycle Regulation : PFK15 induces cell cycle arrest at the G0/G1 phase by downregulating cyclins D1 and E1, which are crucial for cell cycle progression .

- Apoptotic Pathways : The compound activates apoptotic pathways, making it a candidate for further development as an anticancer agent .

- Metabolic Impact : By inhibiting glycolysis, PFK15 not only reduces energy supply to cancer cells but also alters the tumor microenvironment, potentially enhancing the efficacy of other therapeutic agents .

Q & A

Q. What is the molecular mechanism of PFK15 in inhibiting cancer cell glycolysis?

PFK15 selectively inhibits PFKFB3, a bifunctional enzyme critical for glycolytic regulation. By binding to the ADP/ATP site of PFKFB3, PFK15 reduces fructose-2,6-bisphosphate (F2,6BP) levels, suppressing phosphofructokinase-1 (PFK-1) activity and glycolytic flux. This leads to diminished glucose uptake, lactate production, and ATP synthesis, ultimately inducing apoptosis in cancer cells .

Q. How is PFK15 prepared for in vitro studies, and what solvent systems are recommended?

PFK15 is typically dissolved in DMSO at a stock concentration of 5–20 mM. For cell culture experiments, it is diluted in media (e.g., DMEM) to working concentrations (2–200 μM). Ethanol can also be used but with lower solubility (2 mg/mL). Fresh preparation is advised to avoid solvent-induced cytotoxicity .

Q. What assays are standard for evaluating PFK15's anti-tumor activity?

- Cytotoxicity : MTT or CCK-8 assays to measure IC50 values (e.g., 20 nM in tumor cells).

- Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays.

- Metabolic Impact : Glucose uptake (2-NBDG assay) and lactate/ATP quantification.

- In Vivo Efficacy : Tumor xenograft models (e.g., head and neck squamous cell carcinoma) with PFK15 administered intraperitoneally .

Advanced Research Questions

Q. How can PFK15 concentrations be optimized to minimize off-target effects in heterogeneous cell lines?

Perform dose-response curves across a range (e.g., 5–200 μM) using viability assays. Validate specificity with PFKFB3-knockdown controls and compare with inactive analogs (e.g., structural derivatives lacking quinolinyl substitution). Use metabolic flux analysis to confirm glycolytic inhibition thresholds .

Q. How do researchers reconcile contradictory findings on PFKFB3's role in cancers like astrocytoma vs. gastric cancer?

Context-dependent effects require isoform-specific knockdown (siRNA/shRNA) and transcriptomic profiling. For example, in astrocytoma, splice variant UBI2K4 may exhibit tumor-suppressive properties, necessitating isoform-specific inhibitors. Cross-validate findings using patient-derived xenografts (PDX) and multi-omics integration .

Q. What computational strategies enhance PFK15's PFKFB3 inhibitory potency?

Molecular docking studies reveal that PFK15’s quinolinyl group interacts with PFKFB3’s ADP/ATP-binding site, improving binding affinity 100-fold over 3PO. Structure-activity relationship (SAR) analyses guide substitutions (e.g., halogenation) to optimize steric and electronic interactions .

Q. What controls are essential when assessing PFK15’s impact on glycolytic flux?

Q. How does PFK15 synergize with other metabolic inhibitors (e.g., 2-DG) in combinatorial therapy?

Synergy is assessed via combination index (CI) analysis. Sequential dosing (PFK15 followed by 2-DG) enhances glucose deprivation stress. Monitor adaptive responses (e.g., OXPHOS upregulation) using Seahorse extracellular flux analyzers .

Q. What pharmacokinetic parameters of PFK15 are critical for translational studies?

Key parameters include plasma half-life (T½), bioavailability (oral vs. intraperitoneal), and tissue distribution. In vivo studies use LC-MS/MS for quantification. PFK15 shows rapid clearance (T½ ~2–4 hrs), requiring sustained delivery systems for clinical translation .

Q. How does PFK15 modulate the tumor microenvironment (TME) beyond direct cancer cell targeting?

PFK15 reduces endothelial glycolysis, impairing angiogenesis in xenograft models. Co-culture assays with cancer-associated fibroblasts (CAFs) and immune cells (e.g., T cells) reveal altered metabolite exchange (e.g., lactate shuttling) and enhanced anti-PD1 efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.